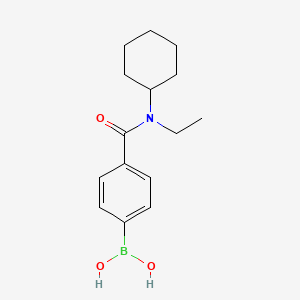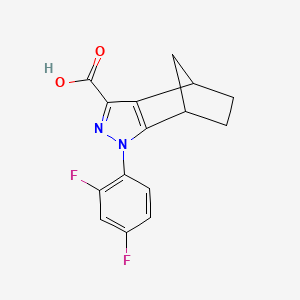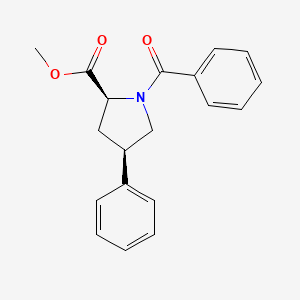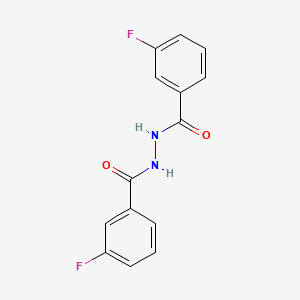
Potassium nonafluorobis(trifluoromethyl)cyclohexanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate is a chemical compound with the molecular formula C8F15KO3S . It is known for its unique structure, which includes multiple trifluoromethyl groups attached to a cyclohexane ring. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate typically involves the reaction of cyclohexanesulfonic acid with trifluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt. The process requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient production while maintaining the quality and consistency of the compound. The industrial process also includes purification steps to remove any impurities and ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives with fewer fluorine atoms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various cyclohexane derivatives with modified functional groups, which can be used in further chemical synthesis or industrial applications .
Aplicaciones Científicas De Investigación
Potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, affecting their function and activity . The compound’s unique structure allows it to interact with specific pathways, making it a valuable tool in scientific research.
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoromethanesulfonate: Another compound with trifluoromethyl groups, used in similar applications.
Sodium trifluoroacetate: Used as a reagent in trifluoromethylation reactions.
Uniqueness
Potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate is unique due to its multiple trifluoromethyl groups attached to a cyclohexane ring, which provides distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
68156-01-4 |
|---|---|
Fórmula molecular |
C8F15KO3S |
Peso molecular |
500.22 g/mol |
Nombre IUPAC |
potassium;2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane-1-sulfonate |
InChI |
InChI=1S/C8HF15O3S.K/c9-1(7(18,19)20)2(8(21,22)23,27(24,25)26)4(12,13)6(16,17)5(14,15)3(1,10)11;/h(H,24,25,26);/q;+1/p-1 |
Clave InChI |
QMGKFLYWFYRBNE-UHFFFAOYSA-M |
SMILES canónico |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)S(=O)(=O)[O-])(C(F)(F)F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)











